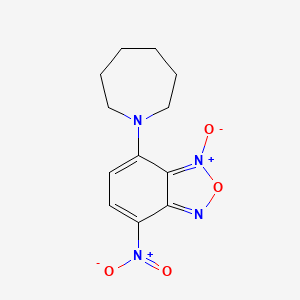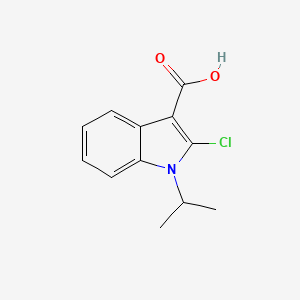
3-(Cyanomethylene)cyclobutaneacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyanomethylene)cyclobutaneacetonitrile is an organic compound with the molecular formula C8H9N It is characterized by the presence of a cyclobutane ring substituted with a cyanomethylene group and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethylene)cyclobutaneacetonitrile typically involves the reaction of cyclobutanone with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product . The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyanomethylene)cyclobutaneacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at 60-80°C.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted nitriles and other derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Cyanomethylene)cyclobutaneacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Cyanomethylene)cyclobutaneacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Cyanomethylene)azetidine: Similar structure but with a four-membered azetidine ring instead of cyclobutane.
3-(Cyanomethylene)cyclopentaneacetonitrile: Similar structure but with a five-membered cyclopentane ring.
3-(Cyanomethylene)cyclohexaneacetonitrile: Similar structure but with a six-membered cyclohexane ring.
Uniqueness
3-(Cyanomethylene)cyclobutaneacetonitrile is unique due to its four-membered cyclobutane ring, which imparts significant ring strain and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in mechanistic studies .
Eigenschaften
Molekularformel |
C8H8N2 |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
2-[3-(cyanomethylidene)cyclobutyl]acetonitrile |
InChI |
InChI=1S/C8H8N2/c9-3-1-7-5-8(6-7)2-4-10/h1,8H,2,5-6H2 |
InChI-Schlüssel |
HISBYURZRDNIPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1=CC#N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate](/img/structure/B13988181.png)


![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)

